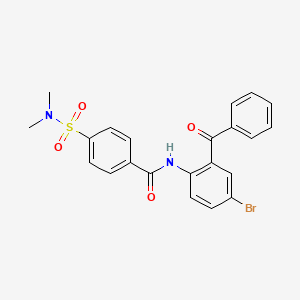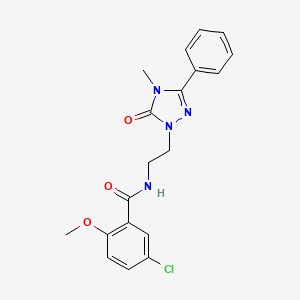
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde, also known as BPPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BPPF is a member of the benzaldehyde family and is characterized by its unique molecular structure, which contains a fluoro-substituted benzene ring and a benzyloxypropan-2-yl group.
Scientific Research Applications
Synthesis of Thiazolidinone Derivatives and Antioxidant Activity
The synthesis of thiazolidin-4-one derivatives using 4-fluorobenzaldehyde, a compound structurally related to 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde, has shown significant antioxidant activity. These derivatives were produced through reactions with chloroacetonitrile and acrylonitrile, demonstrating potential in biological applications due to their promising antioxidant properties (El Nezhawy et al., 2009).
Development of Conducting Polymers
Research into fluorinated molecules, including fluorobenzaldehydes, has been pivotal in the development of conducting polymer research. These studies have led to the synthesis of versatile fluorine compounds for use in fluorinated materials, showcasing the potential of fluorobenzaldehydes in enhancing the properties of conducting polymers (Krebs & Jensen, 2003).
Fluorescence in Solid State
A significant application has been found in the synthesis and solid-state fluorescence of tricyanofuran derivatives containing a 2-vinylphenol fragment, similar in reactivity to the target compound. These derivatives exhibit solid-state fluorescence, indicating their utility in materials science for the development of new fluorescent materials (Belikov et al., 2019).
Antiproliferative Activities in Cancer Research
Another area of application includes the synthesis of medium benzene-fused oxacycles with the 5-fluorouracil moiety. These compounds have shown antiproliferative activities and the ability to induce apoptosis in breast cancer cells, demonstrating the potential therapeutic applications of fluorobenzaldehyde derivatives in oncology (Saniger et al., 2003).
Catalysis and Synthesis of Benzamide Derivatives
Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial analogs. These studies highlight the role of fluorobenzaldehyde derivatives in synthesizing compounds with enhanced antimicrobial activity, pointing to their importance in developing new pharmaceuticals (Desai et al., 2013).
properties
IUPAC Name |
2-fluoro-5-(2-phenylmethoxypropan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-17(2,20-12-13-6-4-3-5-7-13)15-8-9-16(18)14(10-15)11-19/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWNFIFWPLLUBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)C=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2396483.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid](/img/structure/B2396485.png)

![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2396491.png)


![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)


![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)
